molecular formula C3H5NO B3343090 Isoxazoline CAS No. 504-73-4

Isoxazoline

Cat. No. B3343090
CAS RN: 504-73-4
M. Wt: 71.08 g/mol
InChI Key: WEQPBCSPRXFQQS-UHFFFAOYSA-N
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Description

Isoxazolines are a class of five-membered heterocyclic chemical compounds, containing one atom each of oxygen and nitrogen which are located adjacent to one another . They are structural isomers of the more common oxazolines and exist in three different isomers depending on the location of the double bond . The relatively weak N-O bond makes isoxazolines prone to ring-opening and rearrangement reactions .


Synthesis Analysis

Isoxazolines are generally produced by the 1,3-dipolar cycloaddition of nitrile oxides with alkenes . This has been applied in a diastereoselective manner in the synthesis of epothilones . 3-isoxazolines are prepared from 2-isoxazolines via their N-methylation to form 2-isoxazolinium salts, followed by nucleophilic attack and deprotonation . 4-Isoxazolines are most commonly produced by (3+2) cycloaddition between a nitrone and an alkyne .


Molecular Structure Analysis

Isoxazolines are five-membered heterocyclic molecules containing nitrogen and oxygen . They have unique electron-rich aromatic structures and have received much attention . They make potential candidates for ring cleavage because of their weak nitrogen–oxygen bonds and aromatic character .


Chemical Reactions Analysis

The oxime-participating synthesis of isoxazolines can be mainly classified into four reaction types: iminoxyl radical-initiated intramolecular cyclization, intermolecular radical addition-initiated cyclization, intramolecular nucleophilic cyclization, and [3 + 2] cycloaddition .


Physical And Chemical Properties Analysis

Isoxazolines are a class of five-membered heterocyclic chemical compounds, containing one atom each of oxygen and nitrogen which are located adjacent to one another . The relatively weak N-O bond makes isoxazolines prone to ring-opening and rearrangement reactions .

Safety And Hazards

The FDA considers products in the isoxazoline class to be safe and effective for dogs and cats but is providing this information so that pet owners and veterinarians can take it into consideration when choosing flea and tick products for their pets .

Future Directions

Isoxazoline compounds are used as important intermediates for the synthesis of organic molecules, which are widely used in the chemical and life science industries . Oxime-participating cyclization has emerged as an efficient strategy for the construction of isoxazolines . This review is devoted to highlighting the main achievements (since 2010) in the development of methodologies for the synthesis of isoxazolines .

properties

IUPAC Name

4,5-dihydro-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-4-5-3-1/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQPBCSPRXFQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486713
Record name Isoxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazoline

CAS RN

504-73-4
Record name Isoxazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOXAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBB8G944P3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isoxazoline
Reactant of Route 2
Isoxazoline
Reactant of Route 3
Isoxazoline

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